

An In-depth Technical Guide to 5-Iodo-1,2,3-trimethoxybenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Iodo-1,2,3-trimethoxybenzene**

Cat. No.: **B181185**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Iodo-1,2,3-trimethoxybenzene**, a key intermediate in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and outlines its utility in forming carbon-carbon bonds through various cross-coupling reactions.

Core Properties and Safety Information

5-Iodo-1,2,3-trimethoxybenzene, also known as 3,4,5-trimethoxyiodobenzene, is a substituted aromatic iodide.^{[1][2]} Its chemical structure features a benzene ring with three methoxy groups and one iodine atom. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules.^[3]

Physicochemical Data

Property	Value	Reference(s)
CAS Number	25245-29-8	[1] [4]
Molecular Formula	C ₉ H ₁₁ IO ₃	[4]
Molecular Weight	294.09 g/mol	[4]
Appearance	Yellow to pale brown crystals, powder, or crystalline powder	[5]
Melting Point	80.5-89.5 °C	[5]
Solubility	Insoluble in water.	[3]
Purity (Assay by GC)	≥96.0%	[5]

Chemical Identifiers

Identifier Type	Identifier	Reference(s)
IUPAC Name	5-iodo-1,2,3-trimethoxybenzene	[5]
SMILES	COc1=CC(I)=CC(OC)=C1OC	[4]
InChI Key	IWPMQXOVTMABLFUHFFFAOYSA-N	[5]
MDL Number	MFCD01318153	[4]

Safety and Handling

5-Iodo-1,2,3-trimethoxybenzene is classified as a warning-level hazard.[\[1\]](#) It is known to cause skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[\[1\]](#) It may also cause respiratory irritation.[\[1\]](#)

Precautionary Measures:

- Avoid breathing dust.[\[1\]](#)
- Wear protective gloves, eye protection, and face protection.[\[1\]](#)

- In case of contact with skin, wash with plenty of soap and water.[[1](#)]
- If in eyes, rinse cautiously with water for several minutes.[[1](#)]
- Store in a well-ventilated place and keep the container tightly closed.[[1](#)][[3](#)]
- The compound is sensitive to light and should be stored in a cool place.[[3](#)]
- It is incompatible with oxidizing agents.[[3](#)]

Synthesis and Purification

The synthesis of **5-Iodo-1,2,3-trimethoxybenzene** from 1,2,3-trimethoxybenzene is typically achieved through an electrophilic aromatic substitution reaction.[[4](#)] The electron-rich nature of the trimethoxybenzene ring makes it susceptible to iodination.[[4](#)]

Experimental Protocol: Synthesis via Iodination with Iodine and Nitrogen Dioxide

This protocol is based on a documented method for the preparation of iodo aromatic hydrocarbons.[[6](#)]

Materials:

- 1,2,3-trimethoxybenzene (0.5 mmol)
- Iodine (I_2) (0.3 mmol)
- Acetonitrile (1.5 mL)
- Nitrogen dioxide (NO_2) (1.35 mL, normal pressure and temperature)
- Reaction vessel (sealed)
- Oil bath
- Magnetic stirrer

- Silica gel for column chromatography

Procedure:

- To a reaction vessel, add 1,2,3-trimethoxybenzene (0.5 mmol), iodine (0.3 mmol), and acetonitrile (1.5 mL) in sequence.
- Introduce 1.35 mL of nitrogen dioxide gas into the vessel.
- Seal the reaction vessel, ensuring air is present inside.
- Place the vessel in an oil bath preheated to 120°C.
- Magnetically stir the reaction mixture at 120°C for 12 hours.
- After the reaction is complete, cool the system to room temperature.
- Purify the resulting mixture by column chromatography to isolate the 2,3,4-trimethoxyiodobenzene product. The reported yield for this method is 64%.^[6]

Alternative "Green" Synthesis: An alternative, solvent-free method involves the use of elemental iodine and 30% aqueous hydrogen peroxide.^[7] This method has been shown to result in high conversion for trimethoxybenzenes at 45°C over 5 hours.^{[7][8]}

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like aryl iodides.^{[1][9]} The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.^[10]

General Protocol:

- Solvent Selection: Choose a solvent or solvent system in which **5-Iodo-1,2,3-trimethoxybenzene** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing aromatic compounds include ethanol, methanol, hexane/ethyl acetate, or hexane/acetone mixtures.^[11]

- Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
- Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of purer crystals. [12]
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
- Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
- Drying: Dry the purified crystals, for example, by air drying or in a desiccator.

Applications in Organic Synthesis

The iodine substituent on the aromatic ring of **5-Iodo-1,2,3-trimethoxybenzene** makes it a versatile precursor for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials.

Synthetic utility of **5-Iodo-1,2,3-trimethoxybenzene**.

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[13][14] **5-Iodo-1,2,3-trimethoxybenzene** serves as the aryl iodide component, enabling the synthesis of various biaryl compounds.[13]

Suzuki-Miyaura coupling reaction workflow.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence

of a base.[15][16] This reaction allows for the introduction of vinyl groups onto the trimethoxybenzene scaffold.

Heck reaction workflow.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of a base, leading to the formation of aryl-alkynes.[5]

Sonogashira coupling reaction workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-iodo-1,2,3-trimethoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181185#5-iodo-1-2-3-trimethoxybenzene-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com